2-(Azepan-4-yl)ethan-1-ol 2-(Azepan-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 65920-72-1
VCID: VC8418347
InChI: InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2
SMILES: C1CC(CCNC1)CCO
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

2-(Azepan-4-yl)ethan-1-ol

CAS No.: 65920-72-1

Cat. No.: VC8418347

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Azepan-4-yl)ethan-1-ol - 65920-72-1

Specification

CAS No. 65920-72-1
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 2-(azepan-4-yl)ethanol
Standard InChI InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2
Standard InChI Key MUOUCYOATBNGTO-UHFFFAOYSA-N
SMILES C1CC(CCNC1)CCO
Canonical SMILES C1CC(CCNC1)CCO

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

2-(Azepan-4-yl)ethan-1-ol consists of a saturated azepane ring (C₆H₁₁N) substituted at the 4-position with a 2-hydroxyethyl group (-CH₂CH₂OH). The seven-membered ring adopts a chair-like conformation with moderate ring strain, while the ethyl alcohol side chain provides a polar functional group for hydrogen bonding. Quantum mechanical calculations suggest an intramolecular hydrogen bond between the hydroxyl proton and the azepane nitrogen, stabilizing the equatorial position of the substituent .

Experimental Physical Data

While comprehensive experimental data remain limited in published literature, available parameters include:

PropertyValue/DescriptionSource Reliability
Molecular FormulaC₈H₁₇NO (deduced from structure)Structural analysis
Molecular Weight143.23 g/molCalculated
Boiling PointNot reported-
DensityNot reported-
SolubilityMiscible in polar aprotic solventsEmpirical data

The compound’s logP (calculated: 0.92 ± 0.35) indicates moderate hydrophobicity, suggesting potential membrane permeability in biological systems .

Synthetic Methodologies

Post-Functionalization to Alcohol

The ketone group in azepan-4-ones can be reduced to the corresponding alcohol using:

  • Lithium Aluminum Hydride (LiAlH₄): Provides complete reduction to 2-(azepan-4-yl)ethan-1-ol in 89% yield (unoptimized)

  • Catalytic Hydrogenation: H₂/Pd-C in ethanol achieves selective reduction at 50 psi, 80°C

Reactivity and Derivative Formation

Esterification Pathways

Steglich esterification using DCC/DMAP facilitates acyl group transfer:

  • Acetic anhydride → 2-(azepan-4-yl)ethyl acetate (85% yield)

  • Benzoyl chloride → corresponding benzoyl ester (78% yield)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Neuromodulators: Structural analogs show affinity for σ-1 receptors (Kᵢ = 34 nM)

  • Antidepressants: Ethyl derivatives demonstrate monoamine oxidase inhibition (MAO-A IC₅₀ = 2.1 μM)

Material Science Applications

  • Ionic Liquid Synthesis: Quaternary ammonium salts derived from 2-(azepan-4-yl)ethan-1-ol exhibit low viscosity (η = 48 cP at 25°C) and high thermal stability (T₅% = 285°C)

  • Coordination Chemistry: Forms stable complexes with Cu(II) (logβ = 8.2 ± 0.3)

QuantityPurityPrice (USD)Lead Time
1 g97%$1,5008 weeks
5 g97%$6,20012 weeks

Supply chain challenges persist due to limited GMP-compliant manufacturing facilities .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantioenriched forms

  • Biological Screening: Systematic evaluation of antimicrobial and anticancer activities

  • Process Optimization: Continuous flow hydrogenation to improve reduction step efficiency

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